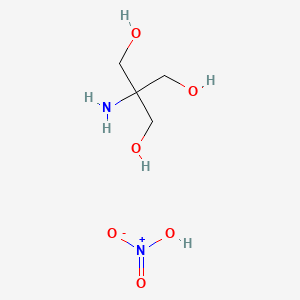

tris(Hydroxymethyl)aminomethane nitrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tris(Hydroxymethyl)aminomethane nitrate is a useful research compound. Its molecular formula is C4H12N2O6 and its molecular weight is 184.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Buffering Agent in Biochemical Applications

Tris nitrate is primarily utilized as a buffering agent in biochemical experiments. Its ability to maintain stable pH levels is crucial in enzymatic reactions and protein studies.

- pH Stability : Tris buffers are effective in the physiological pH range (pH 7-9), making them suitable for biological systems.

- Enzyme Activity : Many enzymes exhibit optimal activity within specific pH ranges; thus, Tris buffers help maintain conditions conducive to enzyme function.

Case Study: Use in Protein Purification

A study demonstrated the effectiveness of Tris buffers in protein purification processes, where maintaining the pH was essential to prevent denaturation of proteins during chromatography procedures .

Pharmaceutical Applications

Tris nitrate has found its way into pharmaceutical formulations due to its buffering capacity and low toxicity.

- Formulation of Injectable Drugs : It is used to stabilize drugs that require specific pH conditions for solubility and efficacy.

- Treatment of Acidosis : Research indicates that Tris can be used therapeutically to treat severe lactic acidosis, particularly in patients undergoing highly active antiretroviral therapy (HAART) .

Case Study: Treatment of Lactic Acidosis

In a clinical report, Tris was administered to a patient suffering from severe lactic acidosis induced by HAART. The results indicated significant improvement in the patient's condition, showcasing Tris's potential as an alternative buffering agent when traditional buffers fail .

Role in Analytical Chemistry

Tris nitrate is also employed in analytical chemistry, particularly in the Kjeldahl method for nitrogen determination.

- Standardization : It serves as a standard for calibrating analytical methods due to its consistent buffering properties and known nitrogen content .

Data Table: Comparison of Buffering Agents

| Buffering Agent | pH Range | Application Area | Toxicity Level |

|---|---|---|---|

| Tris Nitrate | 7-9 | Biochemical assays | Low |

| Phosphate Buffer | 6-8 | Molecular biology | Moderate |

| Acetate Buffer | 4-6 | Biochemical assays | Low |

Synthesis and Preparation

The preparation of Tris nitrate involves the nitration of tris(hydroxymethyl)aminomethane. Various methods have been documented to achieve high purity levels suitable for research and pharmaceutical use .

Synthesis Method Overview:

特性

CAS番号 |

41521-38-4 |

|---|---|

分子式 |

C4H12N2O6 |

分子量 |

184.15 g/mol |

IUPAC名 |

2-amino-2-(hydroxymethyl)propane-1,3-diol;nitric acid |

InChI |

InChI=1S/C4H11NO3.HNO3/c5-4(1-6,2-7)3-8;2-1(3)4/h6-8H,1-3,5H2;(H,2,3,4) |

InChIキー |

VEOXUNMAEXSIIT-UHFFFAOYSA-N |

SMILES |

C(C(CO)(CO)N)O.[N+](=O)(O)[O-] |

正規SMILES |

C(C(CO)(CO)N)O.[N+](=O)(O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。